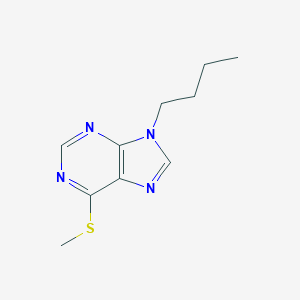

9H-Purine, 9-butyl-6-(methylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9H-Purine, 9-butyl-6-(methylthio)- is a chemical compound that belongs to the purine family. It is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool in the field of pharmacology and drug discovery.

Mechanism Of Action

The mechanism of action of 9H-Purine, 9-butyl-6-(methylthio)- is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including xanthine oxidase and adenosine deaminase. This inhibition can lead to a decrease in the production of uric acid and an increase in the levels of adenosine, which can have various physiological effects.

Biochemical And Physiological Effects

9H-Purine, 9-butyl-6-(methylthio)- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, which is an enzyme involved in the production of uric acid. This inhibition can lead to a decrease in the levels of uric acid, which is beneficial for individuals with gout.

Additionally, this compound has been found to increase the levels of adenosine, which can have various physiological effects. Adenosine is a neurotransmitter that plays a role in regulating blood flow, heart rate, and immune function. It has also been found to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

9H-Purine, 9-butyl-6-(methylthio)- has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified using standard laboratory techniques. Additionally, it has been extensively studied, and its properties and effects are well understood.

However, there are also limitations to using this compound in laboratory experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research involving 9H-Purine, 9-butyl-6-(methylthio)-. One area of research could focus on further elucidating its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective drugs that target the same pathways.

Another area of research could focus on exploring the potential therapeutic applications of this compound. Its ability to inhibit xanthine oxidase and increase adenosine levels could make it a promising candidate for the treatment of gout, inflammation, and other conditions.

Finally, future research could focus on developing new synthetic routes to 9H-Purine, 9-butyl-6-(methylthio)-. Improving the synthesis of this compound could make it more accessible to researchers and lead to new discoveries in the field of pharmacology and drug discovery.

Conclusion:

9H-Purine, 9-butyl-6-(methylthio)- is a synthetic compound that has been extensively used in scientific research for its unique properties. It has been found to have a variety of biochemical and physiological effects, making it an important tool in the field of pharmacology and drug discovery. While there are limitations to using this compound in laboratory experiments, there are also many future directions for research that could lead to new discoveries and applications.

Synthesis Methods

The synthesis of 9H-Purine, 9-butyl-6-(methylthio)- involves the reaction of 6-chloro-9H-purine with butyl lithium and methylthiolate. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques.

Scientific Research Applications

9H-Purine, 9-butyl-6-(methylthio)- has been extensively used in scientific research as a tool for drug discovery and pharmacological studies. It has been found to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been used to study the effects of purine derivatives on various physiological processes.

properties

CAS RN |

15923-48-5 |

|---|---|

Product Name |

9H-Purine, 9-butyl-6-(methylthio)- |

Molecular Formula |

C10H14N4S |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

9-butyl-6-methylsulfanylpurine |

InChI |

InChI=1S/C10H14N4S/c1-3-4-5-14-7-13-8-9(14)11-6-12-10(8)15-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

OHHJPJULCIJFST-UHFFFAOYSA-N |

SMILES |

CCCCN1C=NC2=C1N=CN=C2SC |

Canonical SMILES |

CCCCN1C=NC2=C1N=CN=C2SC |

Other CAS RN |

15923-48-5 |

synonyms |

9-Butyl-6-(methylthio)-9H-purine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)

![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)